molecular formula C17H20O5 B13940916 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester

Cat. No.: B13940916
M. Wt: 304.34 g/mol
InChI Key: UQAWGUPRGCBMLU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C17H20O5 and a molecular weight of 304.34 g/mol. This compound is known for its unique structure, which includes a naphthalene ring substituted with hydroxy and methoxy groups, as well as a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: This compound has a similar structure but with the hydroxy group at the 3-position instead of the 4-position.

    2-Naphthalenecarboxylic acid, 4-hydroxy-8-iodo-5,7-dimethoxy-, 1,1-dimethylethyl ester: This compound has an additional iodine atom at the 8-position.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-5,7-dimethoxy-, 1,1-dimethylethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the tert-butyl ester, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl 4-hydroxy-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H20O5/c1-17(2,3)22-16(19)11-6-10-7-12(20-4)9-14(21-5)15(10)13(18)8-11/h6-9,18H,1-5H3

InChI Key

UQAWGUPRGCBMLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C2C(=C1)C=C(C=C2OC)OC)O

Origin of Product

United States

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